molecular formula C7H13IO3 B13313938 3-Iodo-4-(2-methoxyethoxy)oxolane

3-Iodo-4-(2-methoxyethoxy)oxolane

Cat. No.: B13313938
M. Wt: 272.08 g/mol
InChI Key: FDJQWYYPPXKJAK-UHFFFAOYSA-N
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Description

3-Iodo-4-(2-methoxyethoxy)oxolane is a chemical compound with the CAS Registry Number 1592588-59-4 and a molecular formula of C7H13IO3, corresponding to a molecular weight of 272.08 g/mol . This iodinated oxolane (tetrahydrofuran) derivative is characterized by a 2-methoxyethoxy functional group ether-linked to the heterocyclic ring, a structure that suggests its potential utility as a versatile building block in organic synthesis and medicinal chemistry research. The iodine atom on the oxolane ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of new carbon-carbon bonds. The ether side chain can impart improved solubility properties. As a peroxidizable compound, it requires careful handling; it must be dated upon receipt and opening, tested for peroxide formation periodically, and disposed of promptly if peroxides are detected or before the recommended 12-month storage period elapses . This product is offered with cold-chain transportation to ensure stability and is intended for Research Use Only, not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13IO3

Molecular Weight

272.08 g/mol

IUPAC Name

3-iodo-4-(2-methoxyethoxy)oxolane

InChI

InChI=1S/C7H13IO3/c1-9-2-3-11-7-5-10-4-6(7)8/h6-7H,2-5H2,1H3

InChI Key

FDJQWYYPPXKJAK-UHFFFAOYSA-N

Canonical SMILES

COCCOC1COCC1I

Origin of Product

United States

Synthetic Methodologies for 3 Iodo 4 2 Methoxyethoxy Oxolane

Regioselective Synthesis of 3-Iodo-4-(2-methoxyethoxy)oxolane

The regioselective synthesis of this compound focuses on the precise placement of the iodo and methoxyethoxy groups on the oxolane ring. This is typically achieved through a stepwise functionalization of a suitable precursor.

Precursor Substrate Design and Preparation for this compound Synthesis

The synthesis of this compound logically commences with a precursor that contains the core oxolane (tetrahydrofuran) ring and functional groups that can be selectively converted to the desired iodo and ether functionalities. A common and effective strategy involves starting with a commercially available or readily synthesized diol, which can then undergo sequential functionalization.

A plausible precursor is a protected 3,4-dihydroxyoxolane. The choice of protecting groups is critical to allow for the selective deprotection and subsequent reaction at each hydroxyl position. For instance, a precursor with two different silyl (B83357) ether protecting groups or a cyclic acetal (B89532) could be employed.

Table 1: Potential Precursor Substrates

Precursor NameStructureKey Features
(3R,4R)-3,4-Bis(tert-butyldimethylsilyloxy)oxolane(Structure not available)Allows for stepwise deprotection and functionalization of the two hydroxyl groups.
2,2-Dimethyl-hexahydrofuro[3,4-d] wikipedia.orgscielo.org.mxdioxole(Structure not available)A cyclic acetal protecting both hydroxyl groups, which can be opened to reveal the diol.

The synthesis of these precursors often starts from furan (B31954) or other readily available heterocyclic compounds, which can be converted to the saturated oxolane ring system through catalytic hydrogenation or other reduction methods. The introduction of hydroxyl groups can be achieved via dihydroxylation of a double bond within a dihydrofuran intermediate.

Iodination Reaction Pathways for Oxolane Derivatives

The introduction of the iodine atom at the C3 position of the oxolane ring can be achieved through several iodination methods. The choice of reagent and reaction conditions is crucial to ensure regioselectivity and avoid unwanted side reactions.

One common approach is the Appel reaction, where a hydroxyl group is converted to an iodide using a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This reaction proceeds with inversion of stereochemistry.

Another effective method is the use of N-iodosuccinimide (NIS) in the presence of a phosphine (B1218219), such as triphenylphosphine. researchgate.net This method is often milder and can provide high yields of the iodinated product. For activated aromatic and heterocyclic systems, direct iodination using iodine in the presence of an oxidizing agent or a Lewis acid can be employed. ic.ac.ukmdpi.com While oxolane is not aromatic, these methods can sometimes be adapted for specific substrates.

Table 2: Common Iodination Reagents for Hydroxylated Oxolanes

Reagent SystemDescription
I₂ / PPh₃A classic method for converting alcohols to iodides (Appel reaction).
NIS / PPh₃A milder alternative to the Appel reaction, often with better yields and fewer byproducts. researchgate.net
I₂ / Oxidant (e.g., HIO₃)Used for direct iodination of some activated C-H bonds.

The regioselectivity of the iodination step is dictated by the precursor design. By selectively deprotecting the hydroxyl group at the C3 position, the iodination reaction can be directed specifically to that site.

Etherification Procedures for 2-Methoxyethoxy Moiety Introduction

The introduction of the 2-methoxyethoxy group at the C4 position is typically accomplished through a Williamson ether synthesis. This reaction involves the deprotonation of the remaining hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on a 2-methoxyethoxy electrophile.

A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is used to deprotonate the hydroxyl group. The resulting alkoxide is then reacted with 1-bromo-2-methoxyethane (B44670) or a similar reagent.

Table 3: Reagents for Williamson Ether Synthesis

BaseElectrophile
Sodium Hydride (NaH)1-Bromo-2-methoxyethane
Potassium tert-Butoxide (t-BuOK)2-Methoxyethyl tosylate

The success of the etherification is dependent on the absence of steric hindrance around the reacting hydroxyl group and the use of an appropriate solvent, typically a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to facilitate the reaction.

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C3 and C4 positions of the oxolane ring is a critical aspect of synthesizing a single enantiomer or diastereomer of this compound. This can be achieved through chiral auxiliary-mediated synthesis or by employing asymmetric catalysis.

Chiral Auxiliary Approaches in this compound Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenters have been established, the auxiliary can be removed.

For the synthesis of substituted oxolanes, chiral auxiliaries can be used to control the stereochemistry during the formation of the oxolane ring or during the functionalization of the ring. For example, a reaction sequence could start with an acyclic precursor attached to a chiral auxiliary. Cyclization to form the oxolane ring would then proceed with high diastereoselectivity due to the steric influence of the auxiliary.

Common chiral auxiliaries include Evans oxazolidinones and camphor-based auxiliaries. nih.govsigmaaldrich.com These auxiliaries can be used to control the stereochemistry of aldol (B89426) reactions or alkylations that set the stereocenters which will become C3 and C4 of the oxolane ring. nih.gov Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated high efficiency in stereoselective transformations. scielo.org.mx

Mechanistic Investigations of Chemical Transformations Involving 3 Iodo 4 2 Methoxyethoxy Oxolane

Nucleophilic Substitution Reactions of 3-Iodo-4-(2-methoxyethoxy)oxolane

Nucleophilic substitution is a fundamental reaction class for alkyl halides. In the case of this compound, the reaction involves the replacement of the iodide, the leaving group, by a nucleophile. The mechanism of this transformation can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, largely dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. vanderbilt.edu

The carbon-iodine (C-I) bond in this compound is the focal point of its reactivity in nucleophilic substitution reactions. Several factors contribute to the lability of this bond. Iodine is an excellent leaving group due to the weakness of the C-I bond and the stability of the resulting iodide anion (I⁻). acsgcipr.org The polarizability of the large iodine atom also facilitates the departure of the leaving group.

The reaction kinetics provide insight into the mechanism. An SN2 reaction would exhibit second-order kinetics, being first-order in both the substrate and the nucleophile. utexas.edu Conversely, an SN1 reaction would typically show first-order kinetics, dependent only on the concentration of the substrate, as the rate-determining step is the formation of a carbocation. vanderbilt.edu For this compound, a secondary alkyl iodide, both mechanisms are plausible and can be competitive. The presence of the ether oxygen at the adjacent carbon can also influence the reaction rate through anchimeric assistance, potentially stabilizing a developing positive charge in an SN1-like transition state.

To illustrate the effect of the nucleophile and solvent on the reaction pathway, consider the following hypothetical data based on analogous systems:

NucleophileSolventPredominant MechanismRelative Rate
CH₃O⁻Methanol (B129727)SN21.0
CH₃S⁻MethanolSN2>10
H₂OWater/AcetoneSN1/SN20.1
F⁻DMSOSN2<0.1

This table is illustrative and based on general principles of nucleophilicity and solvent effects in substitution reactions.

The stereochemistry of the substitution product is a powerful diagnostic tool for elucidating the reaction mechanism. In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the reaction center. utexas.edu This is often referred to as a Walden inversion.

For an SN1 reaction, the mechanism proceeds through a planar or near-planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a racemic or nearly racemic mixture of products. vanderbilt.edu

In the context of this compound, which is a chiral molecule, the stereochemical outcome is critical. If a single enantiomer of the starting material is used, the stereochemistry of the product will reveal the dominant reaction pathway.

Starting Material StereochemistryReaction ConditionsProduct StereochemistryInferred Mechanism
(3R,4S)-3-Iodo-4-(2-methoxyethoxy)oxolaneStrong Nucleophile (e.g., NaN₃), Aprotic Solvent (e.g., DMF)(3S,4S)-3-Azido-4-(2-methoxyethoxy)oxolaneSN2 (Inversion)
(3R,4S)-3-Iodo-4-(2-methoxyethoxy)oxolaneWeak Nucleophile (e.g., H₂O), Protic Solvent (e.g., Formic Acid)Racemic mixture of (3R,4S)- and (3S,4S)-3-hydroxy-4-(2-methoxyethoxy)oxolaneSN1 (Racemization)

This table presents hypothetical stereochemical outcomes based on established mechanisms of SN1 and SN2 reactions.

Elimination Reactions of this compound

In addition to substitution, this compound can undergo elimination reactions, where the elements of hydrogen iodide (HI) are removed to form an alkene. These reactions are often promoted by heat and the presence of a base. masterorganicchemistry.com

The structure of this compound allows for the possibility of forming two different alkene products, depending on which β-hydrogen is removed. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.com However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product. chemistrysteps.com

In the case of this compound, elimination can lead to the formation of 2-(2-methoxyethoxy)-2,5-dihydrofuran or 4-(2-methoxyethoxy)-2,3-dihydrofuran. According to Zaitsev's rule, the more substituted and thermodynamically more stable 2-(2-methoxyethoxy)-2,5-dihydrofuran would be expected to be the major product under thermodynamic control.

BaseProduct Distribution (Hypothetical)
Sodium Ethoxide (NaOEt)2-(2-methoxyethoxy)-2,5-dihydrofuran (Major)
Potassium tert-Butoxide (KOtBu)4-(2-methoxyethoxy)-2,3-dihydrofuran (Major)

This table illustrates the expected regiochemical outcome of elimination reactions based on the nature of the base.

Substitution and elimination reactions often compete with each other. The outcome of the reaction is influenced by several factors, including the strength and steric bulk of the base/nucleophile, the reaction temperature, and the solvent.

Generally, strong, sterically hindered bases favor elimination, while strong, unhindered nucleophiles favor substitution. byjus.com Higher temperatures also tend to favor elimination over substitution, as elimination reactions have a higher activation energy and are entropically favored. masterorganicchemistry.com

ReagentTemperaturePredominant Reaction
Sodium MethoxideLowSN2 Substitution
Sodium MethoxideHighE2 Elimination
Potassium tert-ButoxideAnyE2 Elimination
Sodium IodideAnySN2 Substitution

This table provides a general overview of the factors influencing the competition between substitution and elimination reactions.

Organometallic Transformations Utilizing this compound

The carbon-iodine bond in this compound can be utilized in the formation of organometallic reagents. For instance, it can react with magnesium to form a Grignard reagent or with lithium to form an organolithium species. These organometallic intermediates are powerful nucleophiles and can be used to form new carbon-carbon bonds.

Furthermore, the iodo-functionalized oxolane can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are invaluable for the construction of complex molecular architectures. For example, a palladium-catalyzed Suzuki coupling with an arylboronic acid could introduce an aryl group at the 3-position of the oxolane ring. The stereochemical integrity of such reactions is often high, proceeding with retention of configuration at the carbon center. acs.org

Cross-Coupling Reactions Employing this compound as a Substrate

While dedicated mechanistic studies on this specific substrate are not extensively published, its application in synthesis implies participation in standard cross-coupling mechanisms. The carbon-iodine bond is a common and reactive functional group for such transformations, typically involving a palladium catalyst.

The most pertinent example arises from its use as a key intermediate in the synthesis of antiviral compounds. In this context, this compound undergoes a Sonogashira cross-coupling reaction. The general mechanism for a Sonogashira coupling proceeds through a catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst.

Generalized Sonogashira Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II)-alkynyl intermediate.

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the alkynyl group to the palladium(II) center. This step regenerates the copper(I) catalyst.

Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

In a specific synthetic application, the iodo-oxolane was coupled with an alkyne. The conditions employed are characteristic of this reaction type and are summarized in the table below.

Table 1: Sonogashira Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventYield
(4-aminopyrrolo[2,1-f]triazin-7-yl)acetylenePd(PPh₃)₄, CuIEt₃NAcetonitrileNot explicitly reported for this step

Formation and Reactivity of Organolithium and Grignard Reagents from this compound

The conversion of the C-I bond in this compound to an organometallic species is a critical step in the synthesis of certain nucleoside analogues, such as Remdesivir. This transformation is typically achieved through halogen-metal exchange.

The process involves treating the iodoalkane with an organolithium reagent, commonly n-butyllithium or iso-propyllithium, at low temperatures (e.g., -78 °C) to prevent side reactions. This exchange generates a new organolithium species where the lithium atom replaces the iodine on the oxolane ring. This nucleophilic carbon center is then reacted with an electrophile.

Reaction Sequence:

Halogen-Metal Exchange: The iodide is swapped with lithium by reaction with an alkyl lithium reagent.

Electrophilic Quench: The newly formed lithiated oxolane attacks an electrophile. In documented syntheses, this electrophile is a protected cyanohydrin derivative, which ultimately forms a key carbon-carbon bond necessary for the final product structure.

Similarly, the formation of a Grignard reagent would involve the reaction of the iodo-oxolane with magnesium metal. However, the use of a Grignard reagent from this specific substrate is less commonly documented in prominent synthetic routes compared to the organolithium variant. The reactivity of the Grignard reagent would be analogous to the organolithium species, serving as a potent carbon nucleophile.

Table 2: Formation and Reaction of Organolithium Intermediate

Reagent for ExchangeElectrophileSolventTemperatureProduct Type
iso-Propylmagnesium chloride-lithium chloride complexProtected cyanohydrinTetrahydrofuran (B95107) (THF)-20 °C to -15 °CCyano-substituted oxolane

Rearrangement Reactions Involving the Oxolane Core of this compound

There is no significant information available in the surveyed scientific literature detailing rearrangement reactions that specifically involve the oxolane (tetrahydrofuran) core of this compound. The primary utility of this compound is as a stable scaffold upon which other functional groups are built. The oxolane ring appears to remain intact throughout the documented synthetic sequences where this intermediate is employed. Its purpose is to serve as a stable structural mimic of a ribose sugar, and any rearrangement would be counterproductive to this goal.

Spectroscopic and Structural Characterization Methodologies for 3 Iodo 4 2 Methoxyethoxy Oxolane

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation of 3-Iodo-4-(2-methoxyethoxy)oxolane

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its structure.

¹H NMR spectroscopy would provide information on the chemical environment and connectivity of the protons in the molecule. The protons on the oxolane ring and the methoxyethoxy side chain would exhibit characteristic chemical shifts influenced by the electronegativity of the adjacent oxygen and iodine atoms. Hydrogens on carbons next to an ether oxygen typically resonate in the range of 3.4 to 4.5 ppm. libretexts.org The presence of the electron-withdrawing iodine atom would further deshield the proton on the same carbon (H-3), shifting its resonance downfield.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the number of unique carbon environments. Ether carbon atoms generally absorb in the 50 to 80 ppm range in a ¹³C NMR spectrum. libretexts.org The carbon atom bonded to the iodine (C-3) would experience a significant upfield shift due to the heavy atom effect of iodine.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
H-34.2 - 4.5Multiplet
H-43.9 - 4.2Multiplet
Oxolane CH₂3.6 - 4.0Multiplets
O-CH₂-CH₂-O3.5 - 3.8Multiplets
O-CH₃~3.3Singlet

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-320 - 30
C-475 - 85
Oxolane CH₂65 - 75
O-CH₂-CH₂-O68 - 72
O-CH₃~59

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. Cross-peaks in the COSY spectrum would confirm the connectivity between H-3 and its neighboring protons on the oxolane ring, as well as the connectivity within the methoxyethoxy side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connection of the methoxyethoxy group to the C-4 position of the oxolane ring, by observing a cross-peak between the H-4 proton and the carbon atoms of the ethoxy moiety.

The relative stereochemistry of the substituents on the oxolane ring (the iodo and methoxyethoxy groups) can be determined using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are in close proximity. For example, if the iodo and methoxyethoxy groups are on the same side of the oxolane ring (cis), an NOE would be observed between H-3 and H-4. Conversely, the absence of such an NOE would suggest a trans relationship. The magnitude of the coupling constants (J-values) between the protons on the oxolane ring can also provide information about the dihedral angles and thus the ring conformation and relative stereochemistry.

Infrared (IR) and Raman Spectroscopic Methodologies for Functional Group Analysis in this compound

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the C-O-C ether linkages and the C-I bond.

The IR spectrum is expected to show a strong absorption band for the C–O single-bond stretching in the range of 1050 to 1150 cm⁻¹. pressbooks.pub The C-I stretch is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. The absence of strong absorptions for hydroxyl (O-H) or carbonyl (C=O) groups would confirm the purity of the compound.

Raman spectroscopy would provide complementary information, particularly for the less polar C-I bond, which often gives a stronger signal in Raman than in IR spectroscopy.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (alkane)2850 - 3000Medium-Strong
C-O-C (ether)1050 - 1150Strong
C-I500 - 600Medium-Weak

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-I bond, leading to a prominent peak at [M-127]⁺, and cleavage of the ether linkages, resulting in fragments characteristic of the oxolane and methoxyethoxy moieties.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern of the molecular ion. However, HRMS is crucial for distinguishing between isobaric species and confirming the elemental composition. The fragmentation of halogenated ethers in mass spectrometry can provide significant structural information. wikipedia.org The detection of halogen adduct ions can also be utilized in certain mass spectrometric techniques. acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of this compound Derivatives

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound, MS/MS would be instrumental in confirming the connectivity of the molecule and identifying its key structural motifs.

Upon ionization, typically through electrospray ionization (ESI) or electron ionization (EI), the molecular ion of this compound would be subjected to collision-induced dissociation (CID). The fragmentation patterns observed would be characteristic of the molecule's structure. Due to the lack of direct experimental data for this specific compound, a predictive analysis based on the fragmentation of similar iodo-substituted ethers and oxolane rings is presented.

The primary fragmentation pathways would likely involve the cleavage of the weakest bonds. The carbon-iodine bond is susceptible to cleavage, potentially leading to the loss of an iodine radical or ion. Another significant fragmentation would be the cleavage of the ether linkages. The 2-methoxyethoxy side chain could fragment in several ways, including the loss of the entire side chain or parts of it, such as a methoxyethyl radical or a methoxy (B1213986) radical.

A plausible fragmentation pattern for the molecular ion [M]+• of this compound is outlined below:

Loss of the iodo substituent: A prominent fragmentation pathway would be the cleavage of the C-I bond, resulting in a fragment ion corresponding to the loss of an iodine atom.

Cleavage of the methoxyethoxy side chain: Fragmentation of the ether side chain could occur at several points. Cleavage of the C-O bond connecting the side chain to the oxolane ring would result in a significant fragment. Further fragmentation within the side chain could lead to the loss of smaller neutral molecules.

Ring opening of the oxolane: The oxolane ring itself can undergo fragmentation, although this is often less favored than the cleavage of substituents.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M]+•[M-I]+I•
[M]+•[M-OCH2CH2OCH3]+•OCH2CH2OCH3
[M]+•[C4H6IO]+C2H5O2
[C4H6IO]+[C4H6O]+I•

It is important to note that the exact fragmentation pattern would be dependent on the ionization method and the collision energy used in the MS/MS experiment.

X-ray Crystallography as a Method for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound that can be crystallized, this technique would provide precise information on bond lengths, bond angles, and the conformation of the oxolane ring and its substituents.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic structure of the molecule can be deduced.

For a derivative of this compound, the crystal structure would reveal:

The precise stereochemistry at the C3 and C4 positions of the oxolane ring.

The conformation of the five-membered oxolane ring, which typically adopts an envelope or twist conformation.

The orientation of the iodo and 2-methoxyethoxy substituents relative to the ring.

While no specific crystal structure for a this compound derivative is publicly available, data from related substituted tetrahydrofuran (B95107) derivatives can provide insight into what might be expected. For instance, studies on other substituted oxolanes have shown that the ring conformation is significantly influenced by the nature and position of the substituents.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
Calculated Density (g/cm³)1.65

This hypothetical data illustrates the type of information that would be obtained from an X-ray crystallographic analysis.

Chiroptical Spectroscopic Methodologies for Enantiomeric Purity Assessment of this compound

Given the presence of at least two chiral centers at the C3 and C4 positions of the oxolane ring, this compound is a chiral molecule and can exist as different stereoisomers. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity of a sample.

These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An enantiomerically pure sample will exhibit a characteristic CD spectrum with positive or negative bands, while a racemic mixture will show no CD signal. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, an enantiomerically pure sample will show a characteristic ORD curve, and the magnitude of the rotation is related to the enantiomeric purity.

For this compound, a CD spectrum would be recorded, and the signal at a specific wavelength, typically corresponding to a maximum absorption, would be used to quantify the enantiomeric excess. A calibration curve would first be generated using standards of known enantiomeric composition.

Table 3: Illustrative Data for Enantiomeric Purity Assessment by Circular Dichroism

SampleEnantiomeric Excess (%)CD Signal (mdeg) at λmax
Standard 1100% (R,R)+15.2
Standard 250% (R,R)+7.6
Standard 30% (racemic)0.0
Unknown SampleTo be determined+12.1

Based on the illustrative data in the table, the enantiomeric excess of the unknown sample could be calculated by comparing its CD signal to that of the pure enantiomer standard. These chiroptical methods are non-destructive and highly sensitive, making them ideal for the routine assessment of enantiomeric purity in both research and industrial settings.

Theoretical and Computational Investigations of 3 Iodo 4 2 Methoxyethoxy Oxolane

Quantum Mechanical Studies of 3-Iodo-4-(2-methoxyethoxy)oxolane

Quantum mechanical (QM) methods are fundamental to modern chemistry, offering deep insights into the electronic structure and behavior of molecules. cuny.eduidosr.org For a molecule like this compound, QM calculations can elucidate its geometry, stability, and the nature of its chemical bonds. These calculations solve the Schrödinger equation for the molecular system, providing information on energy, dipole moments, and other critical properties. idosr.orgnih.gov

Electronic Structure Calculations for this compound and Transition States

Electronic structure calculations are pivotal for understanding the fundamental properties of a molecule. For this compound, these calculations would reveal the distribution of electrons within the molecule, influencing its reactivity and physical properties. Methods like Density Functional Theory (DFT) are particularly well-suited for this purpose, balancing computational cost with accuracy. idosr.org

A key aspect of studying this molecule would be the treatment of the iodine atom. Being a heavy element, iodine requires specialized basis sets to accurately model its electronic configuration. nih.gov High-level ab initio calculations have been developed to compute the energies of iodinated compounds with greater precision. nih.gov The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, a fact attributable to the small electronegativity difference between carbon (2.55) and iodine (2.66). wikipedia.org This inherent weakness makes the C-I bond a likely site for chemical transformations.

Furthermore, computational studies on substituted five-membered heterocycles, such as N-heterocycles, have shown that the position and nature of substituents profoundly influence the electronic properties of the ring. rsc.orgrsc.org By analogy, the iodo and methoxyethoxy groups on the oxolane ring will significantly affect its electron density and reactivity.

Investigations into transition states are crucial for understanding reaction mechanisms. For instance, in the dehalogenation of similar compounds, QM models have been used to characterize the transition state structures, providing evidence for concerted reaction mechanisms. researchgate.net For this compound, this could involve modeling the transition state for nucleophilic substitution at the carbon bearing the iodine atom.

Reaction Pathway Modeling and Energy Profile Analysis for this compound Transformations

Reaction pathway modeling allows chemists to map the energetic landscape of a chemical reaction, from reactants to products, via transition states. cuny.edu This is particularly valuable for understanding the feasibility and kinetics of potential transformations of this compound.

For example, a common reaction for alkyl iodides is nucleophilic substitution. nih.gov Computational modeling can predict the energy barriers for such reactions, which often proceed through double-well potentials corresponding to pre- and post-reaction complexes. nih.gov Similarly, the formation of ether furofuran lignans, which involves substituted ether linkages, has been studied using DFT calculations to elucidate the reaction mechanism, suggesting an SN1-like pathway. mdpi.com

Another potential transformation is electrophilic iodination. Studies on the iodination of organic compounds using molecular iodine or iodides have been extensively reviewed, highlighting various mechanisms, including aerobic oxidative and non-metal iodination strategies. mdpi.com The formation of iodinated organic compounds can also be catalyzed by metal oxides, where the catalyst facilitates the oxidation of iodide and its subsequent reaction with organic molecules. researchgate.netnih.gov

The table below illustrates hypothetical energy parameters for a generic SN2 reaction involving a substituted oxolane, based on principles from related computational studies.

ParameterHypothetical Value (kcal/mol)Significance
Activation Energy (ΔG‡) 20-25The energy barrier that must be overcome for the reaction to proceed. A higher value indicates a slower reaction.
Reaction Energy (ΔG_rxn) -10 to -15The overall energy change of the reaction. A negative value indicates an energetically favorable (exergonic) reaction.
Energy of Reactant Complex -2 to -5Stabilization energy of the initial association between the reactant and the nucleophile.
Energy of Product Complex -5 to -8Stabilization energy of the final association between the product and the leaving group.

This table is illustrative and not based on direct calculations for the specific compound.

Spectroscopic Parameter Prediction for this compound

QM calculations are a powerful tool for predicting spectroscopic data, which can then be used to identify and characterize molecules. nih.gov For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be invaluable for its synthesis and purification.

Calculations can predict NMR chemical shifts and coupling constants, which are highly sensitive to the molecule's three-dimensional structure. nih.gov In studies of substituted galactofuranosides, computational analysis of NMR parameters has been used to confirm the absolute configuration of substituents. frontiersin.org

Similarly, vibrational frequencies from IR spectroscopy can be calculated. cuny.edu These frequencies correspond to the stretching and bending of chemical bonds. Comparing the calculated spectrum to an experimental one can help confirm the molecule's structure. For instance, the calculated vibrational frequencies for alkylphosphines using the MM4 force field showed good agreement with experimental data. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility. idosr.org For a molecule with a flexible side chain like this compound, MD simulations are essential to explore its accessible conformations.

The oxolane (tetrahydrofuran) ring itself is not planar and exists in various puckered conformations, typically envelope and twist forms. nih.govresearchgate.net The substituents on the ring will influence the relative energies of these conformations. A study on tetrahydrofurfuryl alcohol combined rotational spectroscopy with quantum chemical calculations to show that the ring geometry is favored in either an envelope or twist form depending on the orientation of the substituent. nih.govresearchgate.net

MD simulations can map the conformational landscape of the molecule, identifying low-energy conformers and the energy barriers between them. This information is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation.

Force Field Development for Modeling this compound and its Analogs

While QM methods are highly accurate, they are computationally expensive, especially for large systems or long-time simulations. Force fields offer a more computationally efficient alternative for MD simulations. idosr.org A force field is a set of parameters that describes the potential energy of a system as a function of its atomic coordinates. idosr.org

Developing a specific force field for this compound would require parameterization based on QM calculations and/or experimental data. nih.gov This process involves defining atom types, bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters. The accuracy of MD simulations is directly determined by the quality of the underlying force field. nih.gov

Computational Prediction of Stereoselectivity in this compound Reactions

This compound has chiral centers, meaning it can exist as different stereoisomers. Reactions involving this molecule can, therefore, be stereoselective, preferentially forming one stereoisomer over another. Computational methods can be used to predict and understand this stereoselectivity.

For instance, in the Paternò-Büchi reaction involving furan (B31954) derivatives, DFT calculations have been used to explain the observed regio- and stereoselectivity by analyzing the stability of biradical intermediates. scispace.com The stereochemical outcome was found to depend on the superposition of the highest singly occupied molecular orbital (HSOMO) and the lowest singly occupied molecular orbital (LSOMO) of the intermediate. scispace.com

Machine learning techniques are also emerging as powerful tools for predicting the stereoselectivity of chemical reactions. arxiv.orgresearchgate.netnih.gov These models are trained on datasets of reactions with known stereochemical outcomes and can learn the complex interplay of steric and electronic effects that govern stereoselectivity. arxiv.orgresearchgate.netnih.gov For reactions involving this compound, a similar approach could be employed to predict the stereochemical outcome based on the reactants, catalysts, and solvents used.

Applications of 3 Iodo 4 2 Methoxyethoxy Oxolane in Advanced Organic Synthesis

3-Iodo-4-(2-methoxyethoxy)oxolane as a Versatile Synthetic Intermediate

There is no available scientific literature detailing the use of this compound as a versatile synthetic intermediate.

Synthesis of Complex Polycyclic Ethers Utilizing this compound

No published research could be found that demonstrates the synthesis of complex polycyclic ethers specifically utilizing this compound. While the iodo-substituted tetrahydrofuran (B95107) core is a feature present in intermediates for polycyclic ether synthesis, no examples with the 2-methoxyethoxy substituent at the 4-position are described.

Incorporation of the this compound Core into Natural Product Scaffolds

There are no specific examples in the scientific literature of the incorporation of the this compound core into natural product scaffolds. The synthesis of natural products containing tetrahydrofuran rings often involves iodoetherification reactions, but not with this particular substituted oxolane.

Chiral Building Block Utility of Enantioenriched this compound

No information is available regarding the synthesis or application of enantioenriched this compound as a chiral building block in asymmetric synthesis.

Strategies for Diversity-Oriented Synthesis Employing this compound and its Derivatives

There is no evidence of this compound or its derivatives being used in diversity-oriented synthesis to generate libraries of complex and diverse molecules.

Advanced Analytical Methodologies for the Study and Purification of 3 Iodo 4 2 Methoxyethoxy Oxolane

Chromatographic Separation Techniques for 3-Iodo-4-(2-methoxyethoxy)oxolane and its Isomers

Chromatography is the cornerstone for the separation and purification of this compound from reaction mixtures and for the resolution of its stereoisomers. The choice of chromatographic technique is dictated by the specific analytical challenge, whether it be routine purity assessment, isomer separation, or chiral resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide information on its purity and identify potential byproducts from its synthesis. The mass spectrometer fragments the parent molecule in a reproducible manner, providing a unique fingerprint for identification.

The fragmentation of ethers in GC-MS is characterized by cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and cleavage of the C-O bond. whitman.edu For this compound, the presence of the iodine atom introduces additional characteristic fragmentation pathways, including the loss of an iodine radical or a hydrogen iodide molecule. docbrown.info The molecular ion peak may be weak, but characteristic fragments will allow for structural confirmation.

A hypothetical GC-MS analysis of this compound could employ the following parameters:

ParameterValue
GC System Agilent 7890A or similar
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Volume 1 µL (split mode 20:1)
Carrier Gas Helium at 1 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS System Agilent 5975C or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Transfer Line Temp 280 °C

Expected Major Fragmentation Ions:

m/zProposed Fragment
M-I[C7H13O3]+
M-CH2OCH2CH3[C5H8IO]+
C4H7O+Tetrahydrofuran (B95107) ring fragment
CH3OCH2CH2O+Methoxyethoxy side chain fragment
I+127

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile or thermally labile compounds like this compound. It is particularly crucial for determining the purity, diastereomeric ratio, and enantiomeric excess of the compound. heraldopenaccess.usresearchgate.net

Purity and Diastereomer Separation: Reversed-phase HPLC is commonly used for purity analysis and the separation of diastereomers. The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase. nih.govresearchgate.netresearchgate.net

A representative HPLC method for the analysis of diastereomers of this compound is outlined below:

ParameterValue
HPLC System Waters Alliance e2695 or similar
Detector UV at 210 nm
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

Enantiomeric Excess Determination: To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. researchgate.netnih.gov The choice of the mobile phase, typically a mixture of an alkane and an alcohol, is critical for achieving enantioseparation.

A potential chiral HPLC method for the enantiomeric resolution of this compound is as follows:

ParameterValue
HPLC System Agilent 1260 Infinity II or similar
Detector UV at 210 nm
Column Chiralcel OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (90:10)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 10 µL

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to normal-phase HPLC for chiral separations. chromatographyonline.com It utilizes supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol (B129727) or ethanol. afmps.be SFC offers advantages such as faster analysis times, reduced solvent consumption, and lower backpressure compared to HPLC. libretexts.org

For the chiral resolution of a polar compound like this compound, SFC can be highly effective. Polysaccharide-based chiral stationary phases are also commonly employed in SFC. chiraltech.com

A typical SFC method for the chiral resolution of this compound could be:

ParameterValue
SFC System Waters ACQUITY UPC² or similar
Detector UV at 210 nm
Column Chiralpak AD-H (4.6 x 150 mm, 5 µm)
Mobile Phase CO2:Methanol (85:15)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Injection Volume 5 µL

Hyphenated Techniques in this compound Characterization (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the unambiguous identification of compounds in complex mixtures. ijsdr.orgijfmr.comajpaonline.com For this compound, techniques like LC-NMR and GC-IR can provide detailed structural information.

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples an HPLC system with an NMR spectrometer. mdpi.com This allows for the acquisition of NMR spectra of the separated isomers of this compound, providing definitive structural elucidation, including stereochemical information. This is particularly useful for distinguishing between diastereomers and confirming the connectivity of the methoxyethoxy group and the iodine atom on the oxolane ring.

GC-IR: Gas Chromatography-Infrared Spectroscopy (GC-IR) provides infrared spectra of the compounds as they elute from the GC column. The IR spectrum can confirm the presence of specific functional groups, such as the ether linkages (C-O-C stretching) and the alkyl C-H bonds in this compound.

In-situ Monitoring and Reaction Progress Analysis of this compound Transformations

In-situ monitoring, often referred to as Process Analytical Technology (PAT), allows for the real-time analysis of a chemical reaction as it occurs. rsc.org This provides valuable kinetic and mechanistic information, enabling optimization of reaction conditions and ensuring process safety and efficiency.

Emerging Research Frontiers and Future Perspectives for 3 Iodo 4 2 Methoxyethoxy Oxolane

Development of Novel Catalytic Systems for 3-Iodo-4-(2-methoxyethoxy)oxolane Transformations

The presence of an iodine atom on the oxolane ring makes this compound an ideal candidate for a variety of catalytic cross-coupling reactions. The development of novel catalytic systems is crucial for unlocking the synthetic potential of this molecule, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Negishi reactions, are powerful tools for modifying aryl and alkyl halides. acs.org For this compound, these reactions could be employed to introduce a wide range of substituents at the 3-position of the oxolane ring. Future research will likely focus on developing catalysts that are not only highly efficient but also tolerant of the ether linkages in the molecule. nih.gov The use of specialized phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) could be explored to enhance catalytic activity and selectivity. nih.gov

Copper-catalyzed reactions represent another promising avenue. acs.orgrsc.org These systems are often more economical and can offer complementary reactivity to palladium catalysts. For instance, copper-catalyzed coupling with alkynes, amines, or thiols could provide access to a diverse library of 3-substituted oxolane derivatives. The development of directing-group strategies, where the methoxyethoxy side chain could potentially coordinate to the metal center, might allow for highly regioselective transformations. acs.org

Furthermore, photoredox catalysis offers a mild and efficient alternative for the functionalization of iodo-alkanes. By using light to initiate the reaction, it is possible to generate radical intermediates from the carbon-iodine bond, which can then participate in a variety of coupling reactions. This approach could be particularly useful for introducing complex fragments or for performing late-stage functionalization of molecules containing the this compound scaffold.

Table 1: Potential Catalytic Transformations for this compound

Reaction TypeCatalyst System (Example)Potential New Functional Group at C3
Suzuki CouplingPd(PPh₃)₄ / BaseAryl, Heteroaryl, Vinyl
Heck ReactionPd(OAc)₂ / LigandAlkenyl
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuI / AmineAlkynyl
Negishi CouplingPd(dba)₂ / LigandAlkyl, Aryl, Alkenyl
Buchwald-Hartwig AminationPd₂(dba)₃ / LigandAmino
Copper-Catalyzed CouplingCuI / LigandVarious (e.g., CF₂, S-Aryl)
Photoredox CatalysisIr or Ru photocatalystVarious (e.g., alkyl, trifluoromethyl)

Exploration of Bio-Inspired Synthetic Routes to this compound Analogs

Nature provides a wealth of examples of complex molecules containing the oxolane core, often synthesized with remarkable stereoselectivity through enzymatic processes. nih.gov Bio-inspired synthetic strategies aim to mimic these natural pathways to create novel molecules with potentially useful biological activities.

One promising approach involves the use of enzymes as catalysts. Lipases, for example, are known to catalyze esterification and transesterification reactions and could potentially be used in the synthesis of precursors to this compound. acs.org Halogenases are another class of enzymes that can introduce iodine atoms onto organic molecules with high regioselectivity and stereoselectivity. Exploring the use of engineered halogenases could provide a green and efficient route to chiral iodo-oxolanes.

Cascade reactions, where multiple bond-forming events occur in a single pot, are another hallmark of biosynthetic pathways. nih.gov A bio-inspired cascade reaction to form the oxolane ring of this compound could start from a linear precursor containing hydroxyl and alkene functionalities. An iodocyclization reaction, promoted by an electrophilic iodine source, could simultaneously form the oxolane ring and install the iodine atom at the 3-position. nih.govacs.org This approach could offer a highly efficient and atom-economical synthesis of the target molecule and its analogs.

Advanced Materials Science Applications of this compound Derivatives

The unique combination of a reactive iodine handle, a flexible polar side chain, and a stable heterocyclic core suggests that derivatives of this compound could find applications in materials science.

The iodo-substituent can serve as a reactive site for polymerization. For example, through atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, the molecule could be used as a functional initiator to create well-defined polymers. The resulting polymers would feature oxolane and methoxyethoxy side chains, which could impart interesting properties such as increased polarity, improved solubility in organic solvents, and potential for post-polymerization modification. researchgate.netrsc.org

The polarity and flexibility of the methoxyethoxy side chain could make derivatives of this compound suitable for use as additives or plasticizers in polymers like polyvinyl chloride (PVC). wikipedia.org Furthermore, the oxolane ring is a known component of some liquid crystals, and by attaching appropriate mesogenic groups to the 3-position, it may be possible to create novel liquid crystalline materials.

The ability to functionalize the 3-position with a wide range of groups via cross-coupling reactions opens up possibilities for creating materials with tailored properties. For instance, attaching chromophores could lead to new optical materials, while incorporating conductive moieties could result in novel electronic materials. The synthesis of polymers from functionalized oxolane derivatives could lead to new classes of biomaterials with tunable properties. rsc.org

Table 2: Potential Material Applications of this compound Derivatives

Derivative TypePotential ApplicationKey Structural Feature
PolymersFunctional coatings, drug delivery systemsOxolane and methoxyethoxy side chains
Liquid CrystalsDisplay technologiesRigid mesogenic groups attached at C3
Functional MaterialsOptical or electronic devicesChromophores or conductive groups at C3
Polymer AdditivesPlasticizers, compatibilizersPolar and flexible side chain

Prospects for Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Routes for this compound

ML models can be trained on large datasets of known reactions to predict the reactivity of the carbon-iodine bond in this compound under various catalytic conditions. nih.govacs.org This can help researchers to prioritize experiments and to identify the most promising reaction conditions for a desired transformation. For example, a neural network could predict the likelihood of success for a given cross-coupling reaction, taking into account the catalyst, ligands, solvent, and temperature. acs.org

The integration of automated synthesis platforms with AI algorithms represents a particularly exciting future direction. researchwithrutgers.comnih.gov An AI could design a synthetic route to a novel derivative of this compound, and a robotic system could then carry out the synthesis, purification, and analysis of the final product with minimal human intervention. This would allow for the rapid exploration of the chemical space around this promising molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Iodo-4-(2-methoxyethoxy)oxolane, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves functionalizing an oxolane (tetrahydrofuran) ring. A two-step approach is recommended:

Ring functionalization : Introduce the 2-methoxyethoxy group via nucleophilic substitution or Mitsunobu reaction on a pre-oxidized oxolane intermediate (e.g., 3-hydroxyoxolane) using 2-methoxyethanol and a catalyst like triphenylphosphine .

Iodination : Use iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions to introduce the iodo group at position 3.

  • Purity Control : Employ column chromatography for intermediate purification and validate final product purity via HPLC (>98%) and 1^1H/13^13C NMR spectroscopy to confirm substituent positions .

Q. How can the structure of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H NMR to identify methoxyethoxy proton environments (δ ~3.4–3.6 ppm for methoxy and δ ~3.6–4.0 ppm for oxolane ring protons) and 13^13C NMR to confirm iodinated carbon signals (δ ~30–40 ppm) .
  • X-ray crystallography : Resolve spatial arrangement of substituents, particularly steric interactions between the bulky iodo and methoxyethoxy groups .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+[M+H]^+) and isotopic patterns consistent with iodine .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methoxyethoxy and iodo substituents influence the oxolane ring’s reactivity in substitution reactions?

  • Methodological Answer :

  • Steric Effects : The 2-methoxyethoxy group’s flexibility reduces steric hindrance compared to rigid substituents, enabling nucleophilic attack at position 3. Molecular modeling (DFT) can quantify steric maps and transition-state geometries .
  • Electronic Effects : The electron-withdrawing iodo group increases electrophilicity at adjacent carbons, facilitating SN2 reactions. Use Hammett constants (σmeta\sigma_{meta} for iodine: +0.35) to predict reactivity trends .
  • Experimental Validation : Compare reaction kinetics (e.g., with KI/AgNO3_3) for 3-iodo derivatives versus non-halogenated analogs to isolate electronic contributions .

Q. What methodological approaches resolve discrepancies in reported reaction yields for iodo-substituted oxolanes?

  • Methodological Answer : Contradictions often arise from solvent polarity and temperature effects.

  • Systematic Screening : Use Design of Experiments (DoE) to test variables (e.g., solvent dielectric constants, reaction time). Polar aprotic solvents (DMF, ε=36.7) enhance iodination efficiency by stabilizing transition states .
  • Data Reconciliation : Apply multivariate analysis to isolate critical factors. For example, deviations >10% in yields may correlate with trace moisture levels; use Karl Fischer titration to monitor and control water content .

Q. How can computational modeling predict the solvation behavior of this compound in binary solvent systems?

  • Methodological Answer :

  • UNIFAC-IL Model : Extend the UNIFAC model to account for ether-oxolane interactions. Input parameters include Hansen solubility coordinates for the compound (δd_d, δp_p, δh_h) and solvents like PEG-400 or ionic liquids (e.g., EMIM[MDEGSO4_4]) .
  • Validation : Compare predicted vs. experimental refractive indices (nD_D) and density deviations (Δd\Delta d) in PEG/oxolane mixtures. Deviations <0.05 confirm model accuracy .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability data for iodo-substituted oxolanes under acidic conditions?

  • Methodological Answer : Stability variations arise from substituent electronic effects and acid strength.

  • Mechanistic Insight : The iodo group’s weak electron-withdrawing effect (+I) destabilizes the oxolane ring in strong acids (e.g., H2_2SO4_4), leading to ring-opening. In contrast, weaker acids (e.g., acetic acid) show minimal degradation.
  • Resolution : Conduct stability studies using pH-controlled environments (pH 1–6) and monitor degradation via 1^1H NMR. Correlate half-life (t1/2t_{1/2}) with Hammett acidity (H0H_0) to establish predictive stability profiles .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield (Iodination)72–85% (optimized with NIS in DMF, 50°C)
1^1H NMR (CDCl3_3)δ 3.38 (s, OCH3_3), δ 4.20 (m, OCH2_2)
Hansen Solubility (δd_d)18.2 MPa1/2^{1/2}
UNIFAC-IL Model Error<5% deviation in PEG-400 mixtures

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.